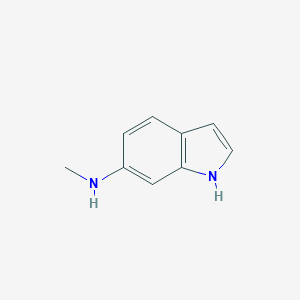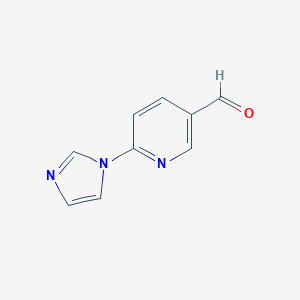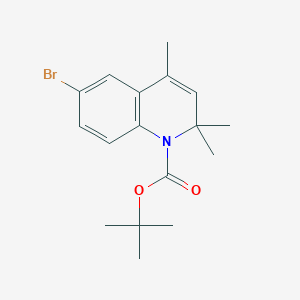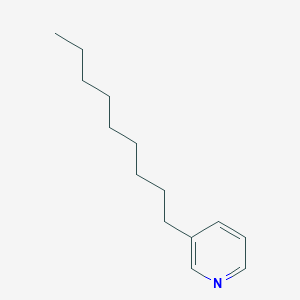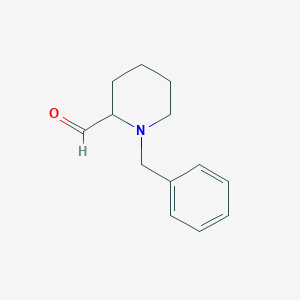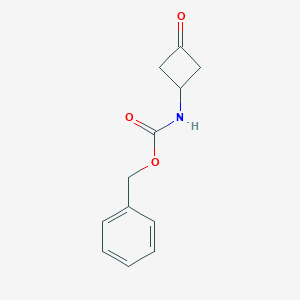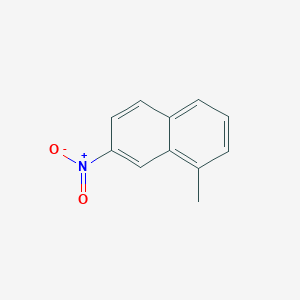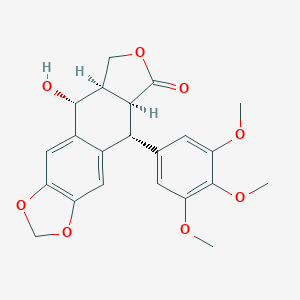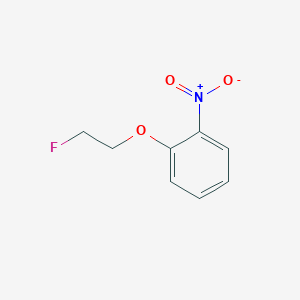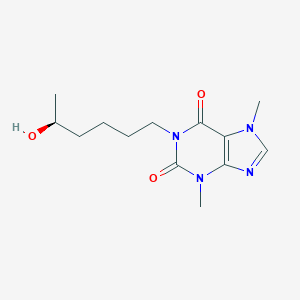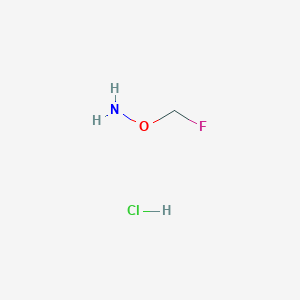
O-(fluoromethyl)hydroxylamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(fluoromethyl)hydroxylamine;hydrochloride, also known as FMHA, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. FMHA is a colorless solid that is soluble in water and has a molecular weight of 107.51 g/mol.
作用机制
The mechanism of action of O-(fluoromethyl)hydroxylamine;hydrochloride is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic centers in various compounds. O-(fluoromethyl)hydroxylamine;hydrochloride has been shown to react with carbonyl groups in various compounds, leading to the formation of oximes. O-(fluoromethyl)hydroxylamine;hydrochloride has also been shown to react with imines and nitriles, leading to the formation of amines and amides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of O-(fluoromethyl)hydroxylamine;hydrochloride are not well understood. However, it has been shown to have low toxicity in animal studies. O-(fluoromethyl)hydroxylamine;hydrochloride has been shown to be rapidly metabolized in the liver, with the primary metabolite being hydroxylamine.
实验室实验的优点和局限性
One of the advantages of O-(fluoromethyl)hydroxylamine;hydrochloride is its versatility as a reagent in organic synthesis. O-(fluoromethyl)hydroxylamine;hydrochloride can be used in a variety of reactions, making it a useful tool for synthetic chemists. Another advantage of O-(fluoromethyl)hydroxylamine;hydrochloride is its low toxicity, making it a safer alternative to other reagents.
However, there are also limitations to the use of O-(fluoromethyl)hydroxylamine;hydrochloride in lab experiments. One limitation is its low yield in the synthesis process. Another limitation is its relatively high cost compared to other reagents.
未来方向
There are several future directions for the study of O-(fluoromethyl)hydroxylamine;hydrochloride. One direction is the development of new synthetic methods for O-(fluoromethyl)hydroxylamine;hydrochloride that are more efficient and cost-effective. Another direction is the study of the mechanism of action of O-(fluoromethyl)hydroxylamine;hydrochloride in more detail. This could lead to the development of new applications for O-(fluoromethyl)hydroxylamine;hydrochloride in various fields of research.
Another future direction is the study of the pharmacokinetics and pharmacodynamics of O-(fluoromethyl)hydroxylamine;hydrochloride in animal models. This could provide valuable information for the development of O-(fluoromethyl)hydroxylamine;hydrochloride as a potential drug candidate. Finally, the study of the toxicity of O-(fluoromethyl)hydroxylamine;hydrochloride in animal models could provide important safety information for the use of O-(fluoromethyl)hydroxylamine;hydrochloride in various applications.
Conclusion:
In conclusion, O-(fluoromethyl)hydroxylamine;hydrochloride is a versatile reagent that has potential applications in various fields of scientific research. Its low toxicity and potential for use as a drug candidate make it an attractive target for further study. However, more research is needed to fully understand the mechanism of action and potential applications of O-(fluoromethyl)hydroxylamine;hydrochloride.
合成方法
The synthesis of O-(fluoromethyl)hydroxylamine;hydrochloride involves the reaction of hydroxylamine hydrochloride with 1-fluoro-2,2-dimethylpropane in the presence of a base such as sodium hydroxide. The reaction takes place in an aprotic solvent such as acetonitrile or dimethyl sulfoxide. The yield of O-(fluoromethyl)hydroxylamine;hydrochloride is typically around 60%, and the purity can be improved through recrystallization.
科学研究应用
O-(fluoromethyl)hydroxylamine;hydrochloride has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis. O-(fluoromethyl)hydroxylamine;hydrochloride can be used as a reagent for the synthesis of various compounds, including amino acids, peptides, and nucleosides. O-(fluoromethyl)hydroxylamine;hydrochloride has also been used in the synthesis of natural products such as alkaloids and terpenoids.
Another potential application of O-(fluoromethyl)hydroxylamine;hydrochloride is in the field of medicinal chemistry. O-(fluoromethyl)hydroxylamine;hydrochloride has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to have antitumor activity against various cancer cell lines. O-(fluoromethyl)hydroxylamine;hydrochloride has been studied as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and viral infections.
属性
CAS 编号 |
126483-47-4 |
|---|---|
分子式 |
CH5ClFNO |
分子量 |
101.51 g/mol |
IUPAC 名称 |
O-(fluoromethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/CH4FNO.ClH/c2-1-4-3;/h1,3H2;1H |
InChI 键 |
MFNNOTDFLSMPRA-UHFFFAOYSA-N |
SMILES |
C(ON)F.Cl |
规范 SMILES |
C(ON)F.Cl |
同义词 |
O-(fluoromethyl)hydroxylamine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





